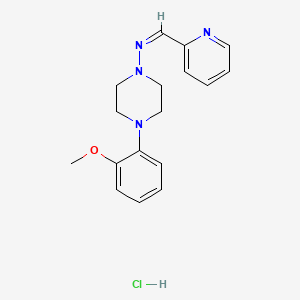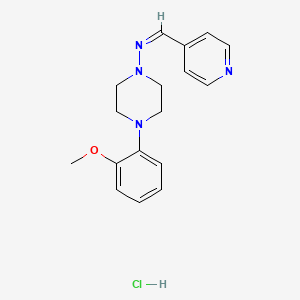![molecular formula C25H27N3O B3897328 N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B3897328.png)
N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine
Descripción general
Descripción
N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine, also known as BBMP, is a chemical compound that has gained significant attention in the research community due to its potential applications in drug discovery and development. BBMP is a piperazine derivative that has been synthesized through a series of chemical reactions, and it exhibits a unique set of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has been shown to downregulate the expression of several genes involved in cell cycle regulation and DNA replication, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and downregulation of gene expression. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, which may contribute to its cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine for lab experiments is its cytotoxicity against cancer cells, which makes it a promising candidate for further investigation as a potential cancer therapy. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine, including:
1. Further investigation of the mechanism of action of this compound, particularly with regard to its effects on cell cycle regulation and DNA replication.
2. Exploration of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders or infectious diseases.
4. Development of new synthetic methods for this compound that improve yield and purity.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models, to better understand its efficacy and safety.
Aplicaciones Científicas De Investigación
N-[3-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine has been shown to have potential applications in drug discovery and development, particularly in the field of cancer research. Studies have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of cancer therapies.
Propiedades
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-21-10-12-24(13-11-21)27-14-16-28(17-15-27)26-19-23-8-5-9-25(18-23)29-20-22-6-3-2-4-7-22/h2-13,18-19H,14-17,20H2,1H3/b26-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQHSCCDJQWMGV-XHPQRKPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)




![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3897294.png)

![3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B3897300.png)

![N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3897313.png)

